molecular formula C10H18N2Sn B3031785 N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine CAS No. 689282-82-4

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine

Cat. No.: B3031785
CAS No.: 689282-82-4
M. Wt: 284.97 g/mol
InChI Key: OMUGNYGUWGEZQA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine is a useful research compound. Its molecular formula is C10H18N2Sn and its molecular weight is 284.97 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ligand-Receptor Interactions

  • N,N-dimethyl-2-(trimethylstannyl)pyridin-4-amine analogues have been studied for their in vitro inotropic activity, revealing insights into ligand-receptor interactions via hydrogen-bond formation. This has implications for the development of cardiotonic agents (Dionne et al., 1986).

Structural Analysis of Organostannyl Amines

  • The compound has been used in the synthesis and structural analysis of organostannyl amines, providing a deeper understanding of the role of the nitrogen lone pair in bonding and molecular structure (Diemer et al., 1992).

Catalytic Applications in Organic Synthesis

  • It serves as a precursor in the synthesis of aminopyridinato complexes, which are utilized as catalysts in aryl-Cl activation and hydrosilane polymerization, indicating its potential in facilitating important chemical transformations (Deeken et al., 2006).

Intramolecular Coordination Studies

  • Studies on compounds like 2-[N,N-Bis(trimethylstannyl)amino]pyridine have contributed to understanding intramolecular coordination, particularly in terms of pyridine-N-Sn coordination, which is significant for the development of new organometallic compounds (Wrackmeyer et al., 1999).

Microwave-Assisted Synthesis

  • The compound plays a role in microwave-assisted synthesis techniques, simplifying the production of pyridine derivatives, which is crucial for the advancement of efficient and sustainable chemical synthesis methods (Samadi et al., 2011).

Anion Exchange Membrane Development

  • It is involved in the development of anion exchange membranes with pyridinium groups, contributing to advancements in materials science, particularly in applications like ion exchange and filtration (Li & Xu, 2009).

Synthesis of Multigram Quantities

  • The compound is utilized in the synthesis of 2,6-bis(trimethyltin)pyridine in high yields, indicating its importance in large-scale production for industrial applications (Schubert & Eschbaumer, 1999).

Properties

IUPAC Name

N,N-dimethyl-2-trimethylstannylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N2.3CH3.Sn/c1-9(2)7-3-5-8-6-4-7;;;;/h3-5H,1-2H3;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUGNYGUWGEZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)[Sn](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478598
Record name N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689282-82-4
Record name N,N-Dimethyl-2-(trimethylstannyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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